N,N-Bis(2-methylpropyl)urea
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Overview
Description
N,N-Bis(2-methylpropyl)urea: is an organic compound belonging to the class of N-substituted ureas It is characterized by the presence of two isobutyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to isocyanates.
Hofmann Rearrangement: Another method involves the Hofmann rearrangement of primary amides in the presence of phenyliodine diacetate (PIDA) and an ammonia source.
Industrial Production Methods: Industrial production of N-substituted ureas, including N,N-Bis(2-methylpropyl)urea, often involves scalable and environmentally friendly processes. One such method is the catalyst-free synthesis in water, where amines react with potassium isocyanate without the need for organic co-solvents .
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: N,N-Bis(2-methylpropyl)urea can undergo nucleophilic substitution reactions where the isobutyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various N-substituted derivatives, while oxidation and reduction can lead to different functionalized urea compounds.
Scientific Research Applications
Chemistry: N,N-Bis(2-methylpropyl)urea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be employed in the development of new materials .
Biology and Medicine: In biological research, N-substituted ureas are investigated for their potential pharmacological properties. They may exhibit activities such as enzyme inhibition or receptor modulation, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of N,N-Bis(2-methylpropyl)urea involves its interaction with specific molecular targets. While detailed studies on this compound are limited, N-substituted ureas generally exert their effects through nucleophilic addition reactions. The isobutyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on target molecules .
Comparison with Similar Compounds
N,N-Dimethylurea: This compound has two methyl groups attached to the nitrogen atoms of the urea moiety. It is less bulky compared to N,N-Bis(2-methylpropyl)urea.
N,N-Diethylurea: Similar to N,N-Dimethylurea but with ethyl groups, making it slightly more hydrophobic.
N,N-Diisopropylurea: This compound has isopropyl groups, which are bulkier than methyl or ethyl groups but less so than isobutyl groups.
Uniqueness: this compound is unique due to the presence of isobutyl groups, which provide a balance between steric hindrance and hydrophobicity. This makes it particularly useful in applications where moderate bulk and lipophilicity are advantageous .
Properties
CAS No. |
77464-06-3 |
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Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
1,1-bis(2-methylpropyl)urea |
InChI |
InChI=1S/C9H20N2O/c1-7(2)5-11(9(10)12)6-8(3)4/h7-8H,5-6H2,1-4H3,(H2,10,12) |
InChI Key |
BUKFFNWRMNRRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)N |
Origin of Product |
United States |
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